molecular formula C16H19N3O5S B1668877 Cefroxadin CAS No. 51762-05-1

Cefroxadin

Katalognummer: B1668877
CAS-Nummer: 51762-05-1
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: RDMOROXKXONCAL-UEKVPHQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Cefroxadine has been employed in various clinical settings. The following table summarizes its applications based on documented studies:

Condition Number of Cases Clinical Outcome
Tonsillitis31Good to excellent response in 93.5%
Bronchitis4Effective treatment noted
Impetigo1Positive response observed
Cervical Lymphadenitis3Successful outcomes reported
Urinary Tract Infections7Efficacy demonstrated

Study on Bacterial Infections

A clinical study involving 46 patients with various bacterial infections (including urinary tract infections, tonsillitis, and scarlet fever) indicated that Cefroxadine had a high success rate. The treatment duration varied from 4 to 14 days, with a daily dose ranging between 400 mg and 1500 mg. The results showed a good to excellent response in approximately 93.5% of cases .

Comparative Effectiveness

In another study focusing on the effectiveness of Cefroxadine against specific pathogens, it was found that the minimum inhibitory concentration (MIC) for Escherichia coli and Klebsiella pneumoniae was between 3.13 to 6.25 µg/ml. This indicates that Cefroxadine is potent against these common pathogens associated with urinary tract infections .

Pharmacokinetics

Understanding the pharmacokinetic profile of Cefroxadine is crucial for optimizing its clinical use:

  • Absorption : Oral bioavailability is approximately 90% .
  • Distribution : The volume of distribution is around 15 L.
  • Protein Binding : About 10% bound to human plasma proteins.
  • Metabolism : Primarily eliminated via urine (80-96%).
  • Half-life : Serum half-life ranges from 0.9 to 1.1 hours.
  • Clearance : Total body clearance is approximately 340 mL/min .

Safety Profile

Cefroxadine has been generally well-tolerated in clinical settings, with few reported adverse effects. However, potential interactions with other medications have been noted, such as increased nephrotoxicity when combined with certain non-steroidal anti-inflammatory drugs (NSAIDs) .

Wirkmechanismus

Target of Action

Cefroxadine, a cephalosporin antibiotic, primarily targets Penicillin-binding proteins (PBPs) . PBPs are enzymes found in the cell wall of bacteria and are involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall .

Mode of Action

Cefroxadine binds to and inhibits PBPs . PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer . This disrupts the balance between the hydrolysis of peptidoglycan, in order to insert new peptidoglycan units, by murein hydrolase and the attachment of the new units which leads to overall destruction of the peptidoglycan layer .

Biochemical Pathways

The inhibition of PBPs disrupts the formation of the bacterial cell wall, leading to cell lysis and ultimately killing the bacteria . This is due to the loss of the peptidoglycan layer which results in the cell losing its resistance to the high osmotic pressure inside its membrane .

Pharmacokinetics

Cefroxadine has an oral bioavailability of 90% . It has a volume of distribution of 15 L and is 10% bound to human plasma proteins . The serum half-life is 0.9-1.1 h . The total body clearance is 340 mL/min and the renal clearance is 250 mL/min . It is primarily eliminated in the urine (80-96%) .

Result of Action

The result of Cefroxadine’s action is the bactericidal effect on susceptible bacteria . By disrupting the formation of the bacterial cell wall, it inhibits bacterial growth and ultimately eradicates the infection .

Biochemische Analyse

Biochemical Properties

Cefroxadine plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. By binding to these proteins, Cefroxadine disrupts the formation of the cell wall, leading to bacterial cell lysis and death .

Cellular Effects

Cefroxadine affects various types of cells, particularly bacterial cells, by inhibiting cell wall synthesis. This inhibition leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism in bacteria. The antibiotic’s action results in the loss of cell wall integrity, causing the bacterial cells to become susceptible to osmotic pressure and ultimately leading to cell death .

Molecular Mechanism

At the molecular level, Cefroxadine exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs). These proteins catalyze the transpeptidase reaction, which is crucial for cross-linking the peptide side chains on the sugar residues of peptidoglycan units. By inhibiting this reaction, Cefroxadine disrupts the balance between the hydrolysis of peptidoglycan and the attachment of new units, leading to the destruction of the peptidoglycan layer and bacterial cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cefroxadine can change over time. The antibiotic is relatively stable, with a serum half-life of approximately 0.9 to 1.1 hours. Over time, Cefroxadine is primarily eliminated through renal excretion. Long-term studies have shown that Cefroxadine maintains its bactericidal activity, although its effectiveness may decrease due to the development of bacterial resistance .

Dosage Effects in Animal Models

The effects of Cefroxadine vary with different dosages in animal models. At therapeutic doses, Cefroxadine effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity may be observed. These effects highlight the importance of determining the appropriate dosage to balance efficacy and safety .

Metabolic Pathways

Cefroxadine is primarily metabolized in the liver and excreted through the kidneys. It interacts with various enzymes involved in its metabolism, including those responsible for its hydrolysis and conjugation. The metabolic pathways of Cefroxadine ensure its elimination from the body while maintaining its therapeutic efficacy .

Transport and Distribution

Cefroxadine is transported and distributed within cells and tissues through the bloodstream. It has a volume of distribution of approximately 15 liters and is about 10% bound to human plasma proteins. This distribution allows Cefroxadine to reach its target sites of infection and exert its bactericidal effects .

Subcellular Localization

The subcellular localization of Cefroxadine is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins. This localization is crucial for its bactericidal activity, as it allows Cefroxadine to inhibit cell wall synthesis effectively. The antibiotic’s structure and properties enable it to target specific compartments within bacterial cells, leading to their destruction .

Biologische Aktivität

Cefroxadine is a cephalosporin antibiotic that has been utilized primarily for the treatment of bacterial infections. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparative efficacy against other antibiotics, supported by relevant case studies and research findings.

Overview of Cefroxadine

  • Chemical Structure : Cefroxadine is a small molecule with the chemical formula C16H19N3O5SC_{16}H_{19}N_{3}O_{5}S and an average molecular weight of 365.4 g/mol. It is structurally related to cefalexin and shares similar therapeutic properties.
  • Drug Class : As a member of the beta-lactam antibiotics, cefroxadine exerts its effects by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Cefroxadine inhibits bacterial growth by targeting PBPs, specifically PBP 1B in Escherichia coli. This inhibition disrupts the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis due to osmotic pressure imbalances .

Pharmacokinetics

  • Absorption : Cefroxadine has an oral bioavailability of approximately 90%, making it effective for oral administration.
  • Distribution : The volume of distribution is around 15 L, with about 10% protein binding in human plasma.
  • Elimination : It is primarily eliminated via urine (80-96%), with a half-life ranging from 0.9 to 1.1 hours .

Case Study: Urinary Tract Infections

A double-blind study compared cefroxadine with cephalexin in patients with complicated urinary tract infections. Patients received 1 g of either drug three times daily for five days. Results indicated that cefroxadine led to a more significant reduction in bacterial counts at various intervals post-administration, suggesting faster bactericidal activity compared to cephalexin .

Time Post-DoseCefroxadine (Mean Bacterial Count Reduction)Cephalexin (Mean Bacterial Count Reduction)
1 hourSignificantModerate
3 hoursSignificantModerate
8 hoursGreater reductionLesser reduction

In Vitro Antimicrobial Activity

Research has demonstrated cefroxadine's broad-spectrum activity against several clinical isolates. A study conducted by the National Committee for Clinical Laboratory Standards (NCCLS) found that cefroxadine exhibited potent antibacterial effects against common pathogens including Staphylococcus aureus and Streptococcus pneumoniae .

Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMOROXKXONCAL-UEKVPHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022768
Record name Cefroxadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cefrixadine is a cephalosporin antibiotic, a class of β-lactam antibiotics similar to penicillins, which binds to and inhibits penicillin binding proteins (PBPs). PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer. This disrupts the balance between the hydrolysis of peptidoglycan, in order to insert new peptidoglycan units, by murein hydrolase and the attachment of the new units which leads to overall destruction of the peptidoglycan layer. With the loss of its peptidoglycan layer the cell also loses its resistance to the high osmotic pressure inside its membrane and lyses.
Record name Cefroxadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

51762-05-1
Record name Cefroxadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51762-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefroxadine [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefroxadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefroxadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cefroxadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFROXADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B908C4MV2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefroxadine
Reactant of Route 2
Cefroxadine
Reactant of Route 3
Cefroxadine
Reactant of Route 4
Cefroxadine
Reactant of Route 5
Cefroxadine
Reactant of Route 6
Cefroxadine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.